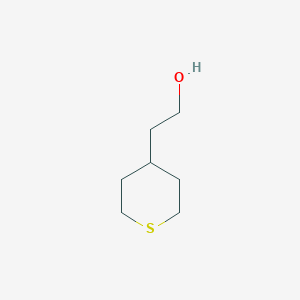

2H-Thiopyran-4-ethanol, tetrahydro-

Description

Significance of Tetrahydrothiopyrans as Fundamental Building Blocks in Organic Chemistry

Saturated sulfur heterocycles, particularly those with a six-membered ring, are crucial components in the landscape of modern organic chemistry. The tetrahydrothiopyran (B43164) (thiane) ring system, an analogue of tetrahydropyran (B127337) where the oxygen atom is replaced by sulfur, is a key structural motif. These structures are integral to a variety of natural products and have been identified as "privileged scaffolds" in medicinal chemistry. nih.gov The presence of the sulfur atom imparts unique physicochemical properties compared to their all-carbon or oxygen-containing counterparts. These properties include specific bond angles, lengths, and lipophilicity, which can significantly influence a molecule's conformational preferences and its interactions with biological targets. researchgate.net

The diverse physiological roles associated with thiopyran-based structures underscore their importance. Derivatives have been explored for a wide array of therapeutic applications, including anti-inflammatory and antimicrobial activities. nih.gov The versatility of the tetrahydrothiopyran core allows for extensive functionalization, making it an invaluable building block for creating libraries of diverse and complex molecules. researchgate.net

Contextualizing 2H-Thiopyran-4-ethanol, tetrahydro- within Modern Synthetic Methodologies

2H-Thiopyran-4-ethanol, tetrahydro-, with its full IUPAC name 2-(tetrahydro-2H-thiopyran-4-yl)ethan-1-ol, represents a simple yet important functionalized tetrahydrothiopyran. It features the stable saturated sulfur-containing ring and a primary alcohol functional group separated by an ethyl spacer from the 4-position of the ring. This specific arrangement of a hydrophilic alcohol group and a lipophilic heterocyclic core makes it an intriguing candidate for use as an intermediate in the synthesis of more complex molecules.

Modern synthetic strategies often rely on the use of such bifunctional building blocks. The alcohol moiety can be readily converted into a wide range of other functional groups (e.g., esters, ethers, halides, amines), while the tetrahydrothiopyran ring provides a robust and defined three-dimensional structure. Therefore, this compound is well-positioned as a precursor for creating novel chemical entities with potential applications in drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-(thian-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OS/c8-4-1-7-2-5-9-6-3-7/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWVKGJKBUPZKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 2h Thiopyran 4 Ethanol, Tetrahydro and Its Analogues

Methodologies for Constructing the Tetrahydrothiopyran (B43164) Ring System

The synthesis of the tetrahydrothiopyran framework is crucial for accessing a wide range of functionalized derivatives, including 2H-Thiopyran-4-ethanol, tetrahydro-. The preparation of key intermediates, such as Tetrahydro-4H-thiopyran-4-one, often serves as a strategic entry point. This ketone can be synthesized in high yield (>75%) through the treatment of dimethyl 3,3'-thiobispropanoate with sodium methoxide, followed by decarboxylation. researchgate.net From this versatile intermediate, the target ethanol (B145695) side chain can be introduced through various established organic transformations, such as the Wittig reaction to introduce a two-carbon unit, followed by hydroboration-oxidation.

Cyclization Reactions Emphasizing C-S Bond Formation

Direct formation of the heterocyclic ring through the strategic creation of carbon-sulfur bonds is a primary focus in modern synthetic chemistry. These methods often provide elegant and efficient pathways to the desired core structure.

A novel and environmentally benign approach for constructing tetrahydrothiopyran rings involves the intramolecular cycloaddition of a nucleophilic thiyl radical. rsc.org This transition-metal-free method utilizes a cascade process initiated by the reaction of an alkynyl halide with a sulfur source, such as potassium O-ethyl xanthate (EtOCS₂K). rsc.orgrsc.org The process is noted for its broad substrate scope and high stereoselectivity, yielding (Z)-isomers preferentially. rsc.org

The reaction is believed to proceed via the in-situ formation of a thiyl radical, which then undergoes an intramolecular cyclization onto the alkyne moiety. rsc.orgnih.gov This strategy is a powerful alternative to traditional organotin-based radical methods, offering a cheaper and less toxic route to sulfur heterocycles. nih.gov The use of a stable, odorless, and inexpensive sulfur source like EtOCS₂K further enhances the method's practicality. rsc.orgrsc.org

Table 1: Substrate Scope for (Z)-Tetrahydrothiopyran Synthesis via Thiyl Radical Cycloaddition

| Starting Material (Alkynyl Halide) | Sulfur Source | Conditions | Product | Yield | Reference |

| 1-(6-chlorohex-1-ynyl)benzene | EtOCS₂K | DMF, 80 °C | (Z)-2-benzylidenetetrahydro-2H-thiopyran | 85% | rsc.org |

| 6-chloro-1-phenylhex-1-yne | EtOCS₂K | DMF, 80 °C | (Z)-2-benzylidenetetrahydro-2H-thiopyran | 85% | rsc.org |

| 1-(5-chloropent-1-ynyl)benzene | EtOCS₂K | DMF, 80 °C | (Z)-2-benzylidenetetrahydrothiophene | 92% | rsc.org |

Oxidative C-H bond functionalization represents a powerful strategy for forming sulfur-containing heterocycles by activating otherwise inert C-H bonds. pitt.edu A notable method involves the reaction of vinyl sulfides with an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govnih.gov This process generates an α,β-unsaturated thiocarbenium ion through the cleavage of a C-H bond. This electrophilic intermediate is then trapped intramolecularly by an appended π-nucleophile, leading to the formation of tetrahydrothiopyran rings. nih.govnih.gov

This transformation is efficient and compatible with several types of nucleophiles, including allylsilanes and enol carbamates, often proceeding with good stereocontrol. nih.gov The choice of solvent can be critical; for instance, using nitromethane (B149229) (MeNO₂) can favor the desired nucleophilic addition over competing deprotonation pathways. nih.gov A related approach involves the oxidative cyclization of mercaptophenyl derivatives, which are thought to proceed via a disulfide intermediate to form fused sulfur heterocycles. researchgate.net

The halocyclization of unsaturated thioesters provides another route to functionalized sulfur heterocycles. chemrxiv.org Despite the electron-withdrawing nature of the thioester group, it can act as a competent sulfur nucleophile in these reactions. chemrxiv.org A recently developed method employs N-bromoacetamide (NBA) as a user-friendly and efficient brominating agent for the cyclization of alkenoic thioesters. chemrxiv.org

This reaction proceeds through a bromonium intermediate, leading to the formation of cyclic bromosulfides. chemrxiv.org While 5-exo cyclization is common, the formation of six-membered rings, such as a bromosulfide precursor to the tetrahydrothiopyran system, has also been observed. chemrxiv.org These resulting cyclic bromosulfides are labile and can be readily used in subsequent nucleophilic substitution reactions to install further functionality. chemrxiv.org

Table 2: Comparison of Brominating Agents for Cyclization of an Alkenoic Thioester

| Brominating Agent (Br Source) | Solvent | Yield of Cyclic Product | Reference |

| Br₂ | CH₂Cl₂ | 36% (complex mixture) | chemrxiv.org |

| NBS | CH₂Cl₂ | 65% | chemrxiv.org |

| DBDMH (0.5 equiv.) | CH₂Cl₂ | 71% | chemrxiv.org |

| N-Bromoacetamide (NBA) | CH₂Cl₂ | >90% | chemrxiv.org |

Multi-Component Domino Reactions for Tetrahydrothiopyran Derivatives

Multi-component domino (or cascade) reactions offer exceptional efficiency in constructing complex molecules like tetrahydrothiopyran derivatives from simple, readily available starting materials. researchgate.netacs.org These processes combine several transformations into a single synthetic operation, forming multiple bonds and stereocenters in one pot, which aligns with the principles of green chemistry. researchgate.networdpress.com

One such strategy involves a domino reaction between benzaldehydes, 2-acetylfuran (B1664036) or 2-acetylthiophene, and sodium sulfide (B99878). acs.org This transition-metal-free reaction proceeds under mild conditions to construct the tetrahydrothiopyran ring, forming five new bonds in a single step. The proposed mechanism involves a sequence of Aldol (B89426) addition, a double Michael addition, and a final intramolecular Aldol condensation. acs.org In this transformation, sodium sulfide serves as both the sulfur nucleophile and a base. acs.org Organocatalytic domino reactions, often employing bidentate reagents with sulfur moieties, have also been extensively developed for the asymmetric synthesis of tetrahydrothiophenes and tetrahydrothiopyrans. researchgate.net

Catalytic Approaches in Ring Synthesis (e.g., Transition-Metal-Free, Nanocatalysis)

Modern synthetic methods increasingly rely on catalysis to improve efficiency, selectivity, and sustainability. Both transition-metal-free and nanocatalysis approaches have been successfully applied to the synthesis of tetrahydrothiopyran and related heterocycles.

Transition-Metal-Free Catalysis: Many advanced strategies for tetrahydrothiopyran synthesis are explicitly designed to avoid transition metals, thereby reducing cost, toxicity, and purification challenges. nih.govrsc.org The nucleophilic thiyl radical cyclization (Section 2.1.1.1) and the domino reaction with sodium sulfide (Section 2.1.2) are prime examples of transition-metal-free syntheses. rsc.orgacs.org Furthermore, organocatalysis has emerged as a powerful tool. researchgate.net For instance, amine catalysts like piperidine (B6355638) have been used in aqueous media to facilitate domino Knoevenagel–Michael addition–cyclization sequences for the synthesis of related pyran and thiopyran systems. nih.gov These methods are prized for their operational simplicity and reduced environmental impact. wordpress.com

Nanocatalysis: Nanocatalysts are gaining prominence in the synthesis of heterocyclic compounds due to their high surface area, enhanced catalytic activity, and potential for recyclability. mdpi.com For example, MgO nanopowders have been prepared via green biosynthesis methods and used as an efficient, environmentally friendly catalyst for the synthesis of thiopyrano[4,3-b]pyran derivatives. researchgate.net Another example is the use of a magnetically recoverable nanocatalyst, Ag/Fe₃O₄@starch, for the one-pot, three-component synthesis of 4H-pyrans. scielo.org.za The proposed mechanism for such reactions often involves the nanocatalyst facilitating a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. scielo.org.za The application of these principles to the direct synthesis of tetrahydrothiopyrans offers a promising avenue for future research.

Table 3: Nanocatalysts in the Synthesis of Related Sulfur/Oxygen Heterocycles

| Catalyst | Heterocycle Synthesized | Reaction Type | Key Advantages | Reference |

| MgO Nanopowders | Thiopyrano[4,3-b]pyran derivatives | Multi-component reaction | Green preparation, efficient | researchgate.net |

| Ag/Fe₃O₄@starch | 4H-Pyrans, Tetrahydro-4H-chromenes | Three-component condensation | Magnetically recoverable, recyclable | scielo.org.za |

| Fe₃O₄@C@OSO₃H | Coumarins | Pechmann Condensation | Sulfonated, magnetic catalyst | mdpi.com |

Double-Conjugate Addition Approaches

The formation of the tetrahydrothiopyran-4-one (B549198) core, a key precursor to the title compound, can be efficiently achieved through double-conjugate addition reactions. This strategy typically involves the reaction of a dinucleophile with a dielectrophile, or a tandem sequence where an initial conjugate addition is followed by an intramolecular cyclization.

A prominent example is the double Michael addition of hydrogen sulfide to divinyl ketones, which directly furnishes 3-aryl- or 3,5-diaryl-substituted tetrahydrothiopyran-4-ones. nih.gov This method provides a straightforward route to symmetrically or unsymmetrically substituted rings depending on the nature of the divinyl ketone precursor.

More sophisticated tandem sequences have also been developed. One such approach involves a rhodium-catalyzed hydroacylation of an alkyne with a β-tert-butylthio-substituted aldehyde. organic-chemistry.orgrug.nlchemguide.co.uk This step generates a β′-thio-substituted enone intermediate. In the same pot, an acid-triggered intramolecular thio-conjugate addition (a Michael addition) leads to the cyclization, forming the tetrahydrothiopyran-4-one ring. organic-chemistry.orgrug.nlchemguide.co.uknih.gov This one-pot process is highly versatile, accommodating a wide range of alkyl, alkenyl, and aryl aldehydes, and provides access to diverse S-heterocycles. organic-chemistry.orgrug.nl

The following table summarizes representative examples of this rhodium-catalyzed tandem reaction.

Table 1: Rhodium-Catalyzed Synthesis of Tetrahydrothiopyran-4-one Analogues

| Aldehyde Substrate | Alkyne Substrate | Product | Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| 3-(tert-butylthio)propanal | 1-phenylprop-1-yne | 2-methyl-3-phenyl-tetrahydrothiopyran-4-one | 83% | >20:1 | rug.nl |

| 3-(tert-butylthio)propanal | 1-p-tolylacetylene | 2-p-tolyl-tetrahydrothiopyran-4-one | 91% | N/A | rug.nl |

| 3-(tert-butylthio)propanal | 1-hexyne | 2-butyl-tetrahydrothiopyran-4-one | 85% | N/A | rug.nl |

| 2-(tert-butylthio)benzaldehyde | 1-p-tolylacetylene | 2-p-tolyl-thiochroman-4-one | 95% | N/A | rug.nl |

Ring-Enlargement Protocols from Smaller Sulfur Heterocycles

Ring expansion of smaller, strained sulfur heterocycles provides an alternative and powerful route to tetrahydrothiopyrans. These methods often proceed through the formation of ylide intermediates or via metal-catalyzed insertion reactions.

Photochemical methods have proven effective for these transformations. For instance, a visible-light-mediated ring expansion of five-membered cyclic N-sulfenyl sulfoximines with aryl diazoacetates yields six-membered heterocyclic products. The reaction is proposed to proceed via the formation of a sulfur ylide intermediate, which then undergoes a nih.gov-sigmatropic rearrangement to afford the expanded ring system in moderate to good yields. Similarly, photochemical ring expansion of thietanes (four-membered rings) using diazoalkanes can produce thiolanes (five-membered rings), demonstrating the principle of sulfur ylide-mediated ring expansion, which could potentially be extended to form six-membered rings. researchgate.netnih.gov A photocatalytic strategy for sulfonium (B1226848) salts has been reported to grant access to six-, seven-, and eight-membered cyclic sulfides with high regiocontrol. youtube.com

Metal-catalyzed carbonylation represents another viable ring-enlargement strategy. The rhodium-catalyzed carbonylation of N-alkylisothiazolidines (five-membered rings) has been shown to produce tetrahydro-2H-1,3-thiazin-2-ones (six-membered rings) in good yields. sigmaaldrich.com This reaction proceeds with high regioselectivity, with carbon monoxide insertion occurring specifically at the S-N bond of the starting isothiazolidine (B1259544) ring. sigmaaldrich.com The proposed mechanism involves oxidative addition of the rhodium catalyst, followed by CO insertion and subsequent reductive elimination. sigmaaldrich.com These examples from the literature showcase the utility of ring expansion reactions in synthesizing six-membered sulfur heterocycles from smaller ring precursors. youtube.comnih.gov

Regio- and Stereoselective Syntheses of Functionalized Tetrahydrothiopyrans

Control over regiochemistry and stereochemistry is paramount when synthesizing complex, functionalized molecules for applications in medicinal chemistry and materials science. Several strategies have been developed to address these challenges in the context of tetrahydrothiopyran synthesis.

Diastereocontrol in Ring Formation

Achieving diastereoselectivity in the formation of substituted tetrahydrothiopyran rings is crucial for defining the spatial arrangement of functional groups. The thia-Prins cyclization is an effective method for the diastereoselective synthesis of substituted tetrahydrothiopyrans. rsc.org This reaction, mediated by a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), involves the cyclization of thioacrylates with alkynes. The stereochemistry of the resulting trisubstituted products can be controlled, leading to specific diastereomers. For example, analysis by 2-D NOESY has confirmed the formation of specific cis/trans relationships between substituents on the newly formed ring. rsc.org

The stereochemical outcome of these cyclizations is influenced by the stability of the transition states. In the synthesis of 2,6-diaryl-tetrahydrothiopyran-4-ones via double Michael addition, both cis and trans isomers can be formed. nih.gov The subsequent oxidation of the sulfur atom in these rings to a sulfoxide (B87167) introduces another stereocenter. The oxidation of a cis-sulfide can lead to two different diastereoisomers: a syn-cis sulfoxide (with an axial oxygen) and an anti-cis sulfoxide (with an equatorial oxygen), highlighting the stereochemical complexity that can be managed in these systems.

Enantioselective Construction of Chiral Centers

The demand for enantiomerically pure compounds has driven the development of asymmetric catalytic methods. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, a strategy that is directly applicable to the construction of chiral tetrahydrothiopyrans.

Chiral Brønsted acids, such as BINOL-derived phosphoric acids, are effective organocatalysts for enantioselective reactions like the Hantzsch dihydropyridine (B1217469) synthesis, which constructs a six-membered heterocycle. This approach can be adapted for the synthesis of chiral tetrahydrothiopyrans by guiding the formation of stereocenters during the ring-forming step. Similarly, aminocatalysis, which proceeds through the formation of chiral enamines or iminium ions, can be used to control the stereochemical outcome of reactions. For example, an organocatalytic enantioselective vinylogous Michael addition/Henry cyclization cascade has been used to synthesize highly substituted tetrahydrofluoren-9-ones with excellent diastereocontrol and up to 98% enantiomeric excess (ee), demonstrating the power of this approach in creating multiple stereocenters simultaneously. Merging gold catalysis with chiral organocatalysts is another advanced strategy to achieve enantioselective transformations that are otherwise challenging. These established organocatalytic principles provide a clear roadmap for the enantioselective synthesis of chiral 2H-Thiopyran-4-ethanol, tetrahydro- analogues.

Regiochemical Considerations in Thiopyran Ring Construction

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted tetrahydrothiopyrans. The choice of catalyst and reaction conditions can dictate the position of functional groups on the heterocyclic ring.

In the rhodium-catalyzed tandem hydroacylation/conjugate addition sequence, the regioselectivity of the initial hydroacylation step is controlled by the directing effect of the sulfur-containing chelating group on the aldehyde substrate. organic-chemistry.orgrug.nl This ensures the formation of the desired enone intermediate, which then cyclizes in a predictable manner.

The thia-Prins cyclization also exhibits regiochemical control. The intramolecular cyclization of thioacrylates containing an alkyne group can proceed via either a 5-endo-trig or a 6-endo-trig pathway to form five-membered tetrahydrothiophene (B86538) or six-membered tetrahydrothiopyran rings, respectively. rsc.org The outcome is influenced by the substrate structure and reaction conditions, allowing for the selective synthesis of either ring system.

Furthermore, rhodium-catalyzed carbonylation of isothiazolidines demonstrates excellent regioselectivity, with CO insertion occurring specifically at the S-N bond, leading exclusively to the formation of tetrahydro-2H-1,3-thiazin-2-ones without isomers resulting from C-S or C-N bond cleavage. sigmaaldrich.com This high level of regiocontrol is attributed to the specific mechanism of the catalytic cycle involving the rhodium center. sigmaaldrich.com

Derivatization Strategies of the Ethanol Moiety

Once the core tetrahydrothiopyran ring is constructed, the ethanol side chain of 2H-Thiopyran-4-ethanol, tetrahydro- offers a versatile handle for further functionalization. The primary alcohol group can undergo a variety of well-established chemical transformations to introduce new functional groups and build molecular complexity. The stability of related sulfur heterocycles, such as 2-thiophene ethanol, in these reactions suggests the compatibility of the tetrahydrothiopyran ring with many standard derivatization conditions. rug.nl

Esterification: The hydroxyl group can be readily converted into an ester through reaction with a carboxylic acid (Fischer esterification), an acyl chloride, or an acid anhydride. chemguide.co.uk These reactions are typically catalyzed by an acid (e.g., H₂SO₄) or a base (e.g., pyridine) and allow for the introduction of a wide array of R-groups from the corresponding carboxylic acid. youtube.com Numerous methods exist for mild and selective esterification of primary alcohols in the presence of other functional groups. organic-chemistry.orgresearchgate.net

Etherification: The formation of an ether can be accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then displaces a halide from an alkyl halide. Alternatively, protecting groups like the tetrahydropyranyl (THP) ether can be installed by reacting the alcohol with dihydropyran under acidic catalysis.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent determines the outcome. Mild reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) will typically stop at the aldehyde stage. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol all the way to a carboxylic acid. The resulting aldehyde or carboxylic acid can then serve as a key intermediate for further C-C bond-forming reactions, such as Wittig reactions, Grignard additions, or amide couplings.

The following table outlines common derivatization reactions for the ethanol moiety.

Table 2: Common Derivatization Reactions of the Ethanol Side Chain

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | R-COOH, H⁺ | Ester (-CH₂CH₂OC(O)R) |

| Esterification | R-COCl, Pyridine | Ester (-CH₂CH₂OC(O)R) |

| Etherification | 1. NaH; 2. R-Br | Ether (-CH₂CH₂OR) |

| Oxidation (to Aldehyde) | PCC or DMP | Aldehyde (-CH₂CHO) |

| Oxidation (to Acid) | KMnO₄ or Jones Reagent | Carboxylic Acid (-CH₂COOH) |

| Tosylation | TsCl, Pyridine | Tosylate (-CH₂CH₂OTs) |

These derivatization strategies enable the conversion of the terminal hydroxyl group of 2H-Thiopyran-4-ethanol, tetrahydro- into a variety of other functionalities, significantly expanding the chemical space accessible from this core scaffold.

Transformations of the Hydroxyl Group for Further Functionalization

The primary alcohol of 2H-Thiopyran-4-ethanol, tetrahydro- is a versatile functional group that can be converted into a wide array of other functionalities, enabling the synthesis of diverse analogues. These transformations are crucial for modulating the chemical properties of the molecule and for its conjugation to other chemical entities. Common strategies include conversion to leaving groups, oxidation, and formation of esters or ethers.

Activation via Leaving Groups: A common strategy to enhance the reactivity of the hydroxyl group is its conversion into a good leaving group, such as a halide or a sulfonate ester. This activation facilitates subsequent nucleophilic substitution reactions.

Halogenation: The direct replacement of the hydroxyl group with a halogen is a fundamental transformation. Reagents like 2,4,6-trichloro researchgate.netstackexchange.comresearchgate.nettriazine (cyanuric chloride) can convert primary alcohols into the corresponding alkyl chlorides rapidly and under relatively mild conditions. nih.gov For bromination or iodination, visible-light-activated photocatalysis using catalysts like Ru(bpy)₃Cl₂ in the presence of CBr₄ or CHI₃ offers a modern approach with high functional group tolerance. nih.gov

Sulfonylation: Conversion of the alcohol to a mesylate or tosylate is another key activation method. This is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) or pyridine. These sulfonate esters are excellent substrates for SN2 reactions. stackexchange.com

Oxidation: The primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. These carbonyl compounds serve as important intermediates for further carbon-carbon bond-forming reactions.

Esterification and Etherification: The hydroxyl group readily undergoes esterification with carboxylic acids (or their more reactive derivatives like acyl chlorides and anhydrides) and etherification. These reactions are fundamental for creating analogues with modified polarity and for installing protecting groups.

The table below summarizes key transformations of the hydroxyl group.

| Transformation | Reagent(s) | Product Functional Group | Significance |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate (-OTs) | Excellent leaving group for SN2 reactions |

| Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine | Mesylate (-OMs) | Good leaving group for SN2 reactions |

| Chlorination | 2,4,6-Trichloro researchgate.netstackexchange.comresearchgate.nettriazine (TT), NaBr | Alkyl Chloride (-Cl) | Precursor for various nucleophilic substitutions nih.gov |

| Bromination | CBr₄, Ru(bpy)₃Cl₂, visible light | Alkyl Bromide (-Br) | Precursor for Grignard reagents and substitutions nih.gov |

| Oxidation to Aldehyde | PCC, DMP | Aldehyde (-CHO) | Intermediate for Wittig, Grignard, and other C-C bond formations |

| Oxidation to Carboxylic Acid | Jones Reagent, KMnO₄ | Carboxylic Acid (-COOH) | Intermediate for amide coupling, esterification |

| Esterification | Acyl Chloride, Pyridine | Ester (-OCOR) | Modifies polarity, prodrug strategies |

| Etherification (Williamson) | NaH, Alkyl Halide (R-X) | Ether (-OR) | Introduces alkyl or aryl ether linkages |

Approaches to Introduce the Ethanol Side Chain onto the Tetrahydrothiopyran Core

The construction of the 2-hydroxyethyl side chain at the C4 position of the tetrahydrothiopyran ring is a critical step in the synthesis of the target molecule. Most synthetic routes commence with a pre-formed heterocyclic core, most commonly tetrahydro-4H-thiopyran-4-one. researchgate.netresearchgate.net From this key intermediate, several robust methods can be employed to build the desired ethanol side chain.

Method 1: Wittig Reaction and Subsequent Reduction

The Wittig reaction is a powerful tool for converting ketones into alkenes with a defined double bond position. libretexts.orgmasterorganicchemistry.com To generate the ethanol side chain, a two-step sequence is typically employed:

Olefination: Tetrahydro-4H-thiopyran-4-one is reacted with a phosphorus ylide containing a one-carbon aldehyde equivalent, such as (methoxymethylene)triphenylphosphorane. This reaction forms a vinyl ether, which can be hydrolyzed under acidic conditions to yield the intermediate aldehyde, tetrahydrothiopyran-4-carbaldehyde.

Reduction or Grignard Addition: The resulting aldehyde can then be reacted with a methyl Grignard reagent (CH₃MgBr) followed by workup to yield 2-(tetrahydro-2H-thiopyran-4-yl)ethanol. Alternatively, the aldehyde can be reduced to the alcohol and the chain extended via other methods.

A more direct olefination can be achieved using ylides that install a two-carbon unit directly. For example, reaction with an ylide derived from a 2-haloethylphosphonium salt could be envisioned. A common alternative involves creating a vinyl group using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), followed by hydroboration-oxidation to install the primary alcohol on the terminal carbon. wikipedia.org

Method 2: Epoxide Ring-Opening

The reaction of a nucleophile with an epoxide is a classic and efficient method for creating a β-hydroxyethyl group. For this strategy, two main pathways exist:

Reaction with Ethylene (B1197577) Oxide: A Grignard reagent can be prepared from a 4-halotetrahydrothiopyran. This organometallic intermediate then acts as a nucleophile, attacking one of the electrophilic carbons of ethylene oxide. libretexts.orgvedantu.comdoubtnut.com The subsequent acidic workup protonates the resulting alkoxide to furnish 2H-Thiopyran-4-ethanol, tetrahydro-. This method directly and efficiently installs the complete side chain. youtube.com

Reaction of Tetrahydro-4H-thiopyran-4-one with an Epoxide-based Reagent: While less direct, one could use a reagent like epichlorohydrin, where the ketone attacks the epoxide, followed by reductive removal of the chlorine atom.

Method 3: Reduction of Acetic Acid Derivatives

This approach involves first synthesizing a derivative of tetrahydrothiopyran-4-acetic acid, which is then reduced to the primary alcohol.

Synthesis of the Acetic Acid Ester: Tetrahydro-4H-thiopyran-4-one can undergo a Reformatsky reaction with an α-haloacetate, such as ethyl bromoacetate, in the presence of zinc to form a β-hydroxy ester. Dehydration of this intermediate followed by hydrogenation of the resulting double bond yields ethyl tetrahydrothiopyran-4-acetate.

Reduction: The ester group of ethyl tetrahydrothiopyran-4-acetate is then selectively reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). chemicalbook.com This cleanly affords the target 2H-Thiopyran-4-ethanol, tetrahydro-.

The following table summarizes these synthetic approaches starting from tetrahydro-4H-thiopyran-4-one.

| Method | Key Reagent(s) | Key Intermediate(s) | Advantages |

| Wittig Reaction | 1. Ph₃P=CHOMe 2. H₃O⁺ 3. CH₃MgBr | 4-(Methoxymethylene)tetrahydrothiopyran, Tetrahydrothiopyran-4-carbaldehyde | High reliability, well-established reaction wikipedia.orgorganic-chemistry.org |

| Epoxide Ring-Opening | 1. 4-Bromo-tetrahydrothiopyran + Mg 2. Ethylene Oxide 3. H₃O⁺ | 4-(Bromomagnesio)tetrahydrothiopyran | Direct, one-step installation of the side chain libretexts.orgdoubtnut.com |

| Reduction of Acetic Acid Derivative | 1. BrCH₂CO₂Et, Zn (Reformatsky) 2. H₂/Pd-C 3. LiAlH₄ | Ethyl 2-(4-hydroxytetrahydrothiopyran-4-yl)acetate, Ethyl 2-(tetrahydrothiopyran-4-yl)acetate | Versatile, allows for multiple points of modification chemicalbook.com |

Mechanistic Organic Chemistry of 2h Thiopyran 4 Ethanol, Tetrahydro Derivatives

Reaction Pathways and Intermediate Characterization

Understanding the reaction pathways and the nature of intermediates is fundamental to controlling the outcome of chemical transformations involving tetrahydrothiopyran (B43164) derivatives.

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that form multiple chemical bonds in a single synthetic operation. For the synthesis of tetrahydrothiopyran systems, cascade reactions involving sequential Michael and aldol (B89426) additions are particularly powerful. These reactions often utilize bifunctional starting materials to construct the heterocyclic ring with high stereocontrol.

Organocatalytic domino reactions represent a significant strategy for assembling thiochromans and related tetrahydrothiopyran structures. For instance, the reaction between 2-mercaptobenzaldehyde (B1308449) and α,β-unsaturated cyclic ketones can be catalyzed by chiral pyrrolidine (B122466) derivatives. The proposed mechanism involves an initial iminium activation of the enone, followed by a domino thia-Michael–aldol reaction, yielding the final products with good enantioselectivity. beilstein-journals.org Similarly, domino sulfa-Michael-aldol reactions have been developed to construct thiochromans fused with other rings, highlighting the versatility of this cascade approach. researchgate.net

The synthesis of highly substituted tetrahydrofurans and tetrahydropyrans has been achieved through a tandem Mukaiyama aldol-lactonization process. This cascade generates multiple C-C and C-O bonds and up to three new stereocenters. nih.gov Evidence suggests the formation of a cyclic oxocarbenium ion intermediate, which is then reduced to yield the heterocyclic product. nih.gov While this specific example leads to oxygen heterocycles, the underlying principles of cascade reactions involving aldol and related additions are directly applicable to the synthesis of their sulfur-containing analogs like tetrahydrothiopyrans. The stereochemical outcome is often predictable based on established models of nucleophilic additions to cyclic intermediates. nih.gov

A general mechanism for an organocatalyzed domino sulfa-Michael-aldol reaction is outlined below:

The catalyst (e.g., a secondary amine) reacts with an α,β-unsaturated aldehyde or ketone to form a reactive enamine or iminium ion intermediate. wordpress.com

A sulfur nucleophile, such as a derivative of 1,5-pentanedithiol (B1584520) (a precursor to the tetrahydrothiopyran ring), undergoes a Michael addition to the activated intermediate.

The resulting enolate or enamine intermediate then participates in an intramolecular aldol reaction.

Subsequent dehydration can lead to the final, stable tetrahydrothiopyran derivative.

This sequence efficiently builds the six-membered sulfur-containing ring and can install multiple stereocenters in a controlled manner. wordpress.com

Table 1: Examples of Organocatalytic Cascade Reactions for Heterocycle Synthesis

| Catalyst/Promoter | Reactants | Product Type | Key Mechanistic Steps | Reference |

| Diphenylprolinol TMS ether | Aldehydes, 2-amino-β-nitrostyrenes | Tetrahydroquinolines | Michael addition/aza-cyclization | nih.gov |

| Chiral Pyrrolidine Derivatives | 2-Mercaptobenzaldehydes, α,β-unsaturated cyclic ketones | Thiochromans | Iminium activation, thia-Michael-aldol | beilstein-journals.org |

| Lewis Acids (e.g., TiCl₄) | γ- or δ-ketoaldehydes, Silyl ketene (B1206846) acetals | Tetrahydrofurans/Tetrahydropyrans | Mukaiyama aldol, Lactonization, Oxocarbenium ion reduction | nih.gov |

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules, including saturated sulfur heterocyycles like tetrahydrothiopyran. These methods avoid the need for pre-functionalized substrates and often proceed through novel reactive intermediates.

One approach involves the oxidative cleavage of a C-H bond to form a thiocarbenium ion. For example, vinyl sulfides can be oxidized by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to generate α,β-unsaturated thiocarbenium ions. nih.gov These electrophilic intermediates can then be trapped by appended nucleophiles in an endo-cyclization pathway to form tetrahydrothiopyran rings. nih.gov The stereochemical control in these cyclizations is often high and predictable, mirroring the behavior of their oxygen-containing counterparts. nih.gov

Another powerful strategy is the direct α-lithiation of cyclic sulfides, followed by trapping with an electrophile. This method has been demonstrated for tetrahydrothiophene (B86538) and tetrahydrothiopyran, providing access to a wide array of α-substituted derivatives that are otherwise difficult to synthesize. whiterose.ac.uk The process involves deprotonation at the carbon adjacent to the sulfur using an organolithium base, creating a dipole-stabilized carbanion that readily reacts with various electrophiles. ethz.ch

Photoredox catalysis offers a mild and efficient way to functionalize C-H bonds. nih.gov For instance, the combination of a photocatalyst and a suitable oxidant can facilitate the functionalization of saturated N-heterocycles, a strategy with principles applicable to sulfur heterocycles. nih.gov Inspired by reactions like the Norrish–Yang Type II, sequences involving initial C-H functionalization to create a handle can be followed by further transformations to build fused ring systems. nih.gov

Table 2: Methods for C-H Functionalization of Saturated Heterocycles

| Method | Reagent/Catalyst | Intermediate | Application | Reference |

| Oxidative Cyclization | DDQ | Thiocarbenium ion | Synthesis of tetrahydrothiopyrans from vinyl sulfides | nih.gov |

| Lithiation-Trapping | n-BuLi/Diamine | α-Sulfur carbanion | α-Functionalization of tetrahydrothiopyran | whiterose.ac.ukethz.ch |

| Photocatalysis | Visible light photocatalyst | Radical/Radical ion | α-Arylation, Alkylation | nih.govnih.gov |

| Transition Metal Catalysis | Rh(I), Ir(III), Rh(III) | Organometallic complex | Directed C-H amination and arylation | researchgate.net |

Thiyl radicals (RS•) are versatile intermediates in organic synthesis, readily generated from thiols like those that could be derived from or lead to tetrahydrothiopyran structures. wikipedia.orgmdpi.com The relatively weak S-H bond (bond dissociation energy ~365 kJ/mol) allows for facile homolytic cleavage. nih.gov Thiyl radicals can be generated through various methods, including the use of radical initiators like azobisisobutyronitrile (AIBN), single-electron oxidation, or photolysis. mdpi.comnih.gov

A primary reaction of thiyl radicals is their addition to sites of unsaturation, such as alkenes and alkynes, which initiates the thiol-ene and thiol-yne reactions. wikipedia.orgmdpi.com This reactivity is the foundation for powerful cyclization cascades. For example, a thiyl radical can add to a diene or enyne substrate, generating a carbon-centered radical. This new radical can then undergo an intramolecular cyclization to form a ring, which can be a tetrahydrothiopyran skeleton depending on the substrate design. nih.gov

Mechanistic studies have shown that these radical cascades can be highly regioselective. For instance, the intramolecular cyclization of a carbon-centered radical formed after thiyl radical addition often follows Baldwin's rules, with 5-exo-trig cyclizations being particularly common. nih.gov The efficiency of these cascades can be influenced by reaction conditions; under ionic conditions, competing pathways like direct hydrogen abstraction may dominate over the desired cyclization. nih.gov

Visible-light photoredox catalysis has become a key method for generating thiyl radicals under mild conditions. researchgate.netrsc.org This approach avoids the need for stoichiometric chemical initiators or harsh UV radiation. Photocatalysts can promote the formation of thiyl radicals from thiols, which then engage in addition reactions with alkenes. nih.govresearchgate.net This has been exploited in the synthesis of sulfur-containing spirocycles and other complex heterocycles. researchgate.net

Ring Transformation and Rearrangement Mechanisms

The tetrahydrothiopyran ring is not static; it can undergo a variety of transformations, including ring-opening, ring-enlargement, and interconversion with other heterocyclic systems.

Ring strain in smaller sulfur heterocycles, such as thiiranes (three-membered) and thietanes (four-membered), provides a thermodynamic driving force for ring-expansion reactions to form more stable five- and six-membered rings like tetrahydrothiopyran. Thietanes can be synthesized via the ring expansion of thiiranes using reagents like dimethyloxosulfonium methylide. rsc.org This process involves a nucleophilic ring-opening of the thiirane, followed by an intramolecular displacement to form the four-membered thietane (B1214591) ring. rsc.org

Further expansion from a thietane to a tetrahydrothiopyran is less common but mechanistically plausible through related pathways. More studied are ring-enlargement reactions that build upon existing rings. A photocatalytic ring-expansion strategy for sulfonium (B1226848) salts has been developed to access six-, seven-, and eight-membered cyclic sulfides. nih.gov This method proceeds through the formation of benzylic radical and carbocation intermediates, which control the high regio- and diastereoselectivity of the ring-enlargement. nih.gov

Conversely, ring-opening reactions of tetrahydrothiopyrans can be initiated by various reagents. Electrophilic activation of the sulfur atom can make the ring susceptible to nucleophilic attack. For example, acid-catalyzed ring-opening can occur, particularly in the presence of strong nucleophiles. msu.edu A modern approach involves the use of electrophilic aryne intermediates to activate and open cyclic sulfides, including thietanes, in a three-component transformation that forms structurally diverse thioethers. rsc.org

The interconversion between different saturated sulfur heterocycles, for example, between tetrahydrothiophenes (thiolanes, five-membered rings) and tetrahydrothiopyrans (thianes, six-membered rings), can occur under certain reaction conditions, often driven by thermodynamic stability. While direct, reversible interconversion is not a common synthetic strategy, transformations that lead from one ring size to another via ring-opening and re-closure mechanisms are known.

For instance, the synthesis of thietanes can sometimes involve ring-contraction of five- and six-membered sulfur heterocycles, although this is less common than ring-expansion. nih.gov More relevant are tandem reactions where an acyclic precursor can be selectively cyclized to either a five- or six-membered ring. The regioselectivity of intramolecular cyclizations, such as those involving thiyl radicals or thiocarbenium ions, is a key determinant of the resulting ring size. nih.govresearchgate.net The competition between 5-exo and 6-endo cyclization pathways is a classic mechanistic question, with the outcome often depending on the specific substrate geometry, reaction conditions, and the nature of the intermediates involved. researchgate.net

Electrophilic and Nucleophilic Reactivity at Sulfur and Carbon Centers

Sulfoxidation Mechanisms and Selectivity

The oxidation of the sulfur atom in the tetrahydrothiopyran ring is a common and significant reaction, yielding either sulfoxides or sulfones. This transformation profoundly alters the chemical and physical properties of the molecule, including its polarity and potential biological activity. ontosight.ai The mechanism of sulfoxidation generally involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen donor. A wide variety of reagents can effect this transformation, with the outcome—sulfoxide (B87167) versus sulfone—often being controlled by the reaction conditions and the nature and stoichiometry of the oxidant. organic-chemistry.org

The selective oxidation of sulfides to sulfoxides without further oxidation to the corresponding sulfone is a key challenge. organic-chemistry.org Common oxidants like hydrogen peroxide (H₂O₂) can be used, often in the presence of a catalyst, to achieve this transformation. For instance, the oxidation of pyrimidine (B1678525) thioate derivatives has been successfully carried out using a mixture of hydrogen peroxide and glacial acetic acid to produce sulfonyl derivatives. nih.gov The reaction proceeds through a peroxyacid intermediate which acts as the active oxygen-transfer agent.

Catalytic systems have been developed to enhance selectivity and efficiency. Metal-based catalysts, such as those involving manganese, titanium, rhodium, and niobium, are effective. organic-chemistry.org For example, tantalum carbide catalyzes the oxidation of sulfides to sulfoxides with high yields using 30% hydrogen peroxide, while niobium carbide under similar conditions promotes the formation of the sulfone. organic-chemistry.org This highlights the crucial role of the catalyst in determining the final oxidation state of the sulfur. Metal-free catalytic systems, employing reagents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) or quinoids, also offer excellent chemoselectivity for sulfoxide synthesis under mild conditions. organic-chemistry.org

The selectivity of sulfoxidation in derivatives of tetrahydrothiopyran can be influenced by steric and electronic factors of substituents on the ring. While specific studies on 2H-Thiopyran-4-ethanol, tetrahydro- are limited, research on related structures provides insight. For example, in the enzymatic sulfoxidation of pyridine-containing thioethers, the position of the nitrogen atom relative to the thioether group significantly impacts conversion rates, suggesting that electronic effects are at play. mdpi.com

| Oxidant/Catalyst System | Primary Product | Key Features | Reference |

|---|---|---|---|

| H₂O₂ / Acetic Acid | Sulfone | Commonly used for full oxidation. | nih.gov |

| H₂O₂ / Tantalum Carbide | Sulfoxide | High yield and selectivity for sulfoxide. Catalyst is reusable. | organic-chemistry.org |

| H₂O₂ / Niobium Carbide | Sulfone | Efficiently affords the corresponding sulfone. Catalyst is reusable. | organic-chemistry.org |

| TAPC (Solvent-free) | Sulfoxide | Excellent chemoselectivity, short reaction times, and easy product isolation. | organic-chemistry.org |

| Manganese Porphyrins (Electrocatalysis) | Sulfoxide | Excellent selectivity with no overoxidation to sulfone; broad substrate scope. | organic-chemistry.org |

| Quinoid Catalyst / O₂ / Light | Sulfoxide | Metal-free, chemoselective, and recyclable system. | organic-chemistry.org |

Carbon-Sulfur Bond Elongation Phenomena and Their Origins

The carbon-sulfur bonds in the thiopyran ring, while generally stable, can exhibit elongation under specific conditions, which can be a prelude to ring-opening or other rearrangements. A significant phenomenon where C-S bond elongation plays a critical role is in the photophysical processes of sulfur-containing heterocycles. rsc.org

Research on thiophene (B33073) derivatives, such as thianaphthene (B1666688), has demonstrated that upon photoexcitation, the elongation of the C-S bond is a key promoting coordinate for efficient intersystem crossing from the excited singlet state to the triplet manifold. rsc.orgresearchgate.net This process is facilitated by the mixing of ππ* and πσ* electronic states. The πσ* state is dissociative with respect to the C-S bond, and its involvement lowers the energy barrier for intersystem crossing. rsc.org While this research focuses on aromatic thiophene derivatives, the fundamental principles can be relevant to the excited-state dynamics of saturated systems like tetrahydrothiopyran, especially if chromophores are present in the molecule or its environment.

Computational studies using time-dependent density functional theory (TD-DFT) have been instrumental in elucidating these mechanisms. rsc.org Linear interpolation of internal coordinates shows that stretching the C-S bond leads to a geometry that facilitates the spin-flipping event required for intersystem crossing. rsc.org For thianaphthene and its methylated derivatives, this C-S bond elongation enables intersystem crossing on a sub-nanosecond timescale. rsc.org

| Compound Class | Condition | Phenomenon | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Thianaphthene Derivatives | UV Photoexcitation | Ultrafast Intersystem Crossing | Elongation of the C-S bond promotes mixing of ππ* and πσ* states, facilitating spin-orbit coupling. | rsc.orgresearchgate.net |

| Elemental Sulfur (S₈ Ring) | Photoexcitation | Ring-to-Chain Structural Relaxation | Homolytic fragmentation of an S-S bond leads to an open-chain diradical structure in the triplet state. | nsf.gov |

This phenomenon is distinct from ground-state reactivity but is crucial for understanding the photostability and photochemical reactions of such compounds. The energy required for such processes means they are not typically observed under standard synthetic conditions but are relevant in fields like photodynamic therapy and materials science. rsc.org

Reactivity of the Thiopyran Ring Towards Various Reagents

The tetrahydrothiopyran ring exhibits reactivity characteristic of a cyclic thioether. The primary reactive center is the sulfur atom, which, as discussed, is readily oxidized. Beyond oxidation, the sulfur atom can act as a nucleophile, reacting with electrophiles such as alkyl halides to form sulfonium salts. The formation of a sulfonium salt transforms the sulfur moiety into a good leaving group, enabling subsequent nucleophilic substitution or elimination reactions that can lead to ring-opening.

The tetrahydrothiopyran ring itself is generally stable and less reactive than its unsaturated counterparts. researchgate.net However, its derivatives can be constructed using various synthetic strategies, such as the Dieckmann-type cyclization of dimethyl 3,3'-thiobispropanoate. researchgate.net The reactivity of the ring can be compared to its oxygen analogue, tetrahydropyran (B127337) (THP). organic-chemistry.orgwikipedia.org For instance, Prins-type cyclizations, which are common for synthesizing THP rings, have been adapted for thiacyclohexanes, reacting homoallylic thioalcohols with aldehydes in the presence of a Lewis acid like InCl₃. organic-chemistry.orgntu.edu.sg

The reactivity of the tetrahydrothiopyran ring in 2H-Thiopyran-4-ethanol, tetrahydro- can be summarized as follows:

At the Sulfur Atom :

Oxidation : Reaction with various oxidizing agents yields the corresponding sulfoxide or sulfone. organic-chemistry.org

Alkylation : Reaction with alkyl halides forms tertiary sulfonium salts.

Ring-Opening : While the saturated ring is relatively stable, conversion of the sulfur to a sulfonium salt or sulfone can activate adjacent carbons for nucleophilic attack, potentially leading to ring cleavage under forcing conditions.

Reactions involving the Side Chain : The 4-ethanol substituent provides a hydroxyl group that can undergo typical alcohol reactions (e.g., esterification, etherification, oxidation to an aldehyde or carboxylic acid) without directly affecting the thiopyran ring, thereby allowing for the synthesis of a wide range of derivatives.

The presence of the ethanol (B145695) side chain does not dramatically alter the fundamental reactivity of the thiopyran ring itself, but it offers a functional handle for further molecular elaboration.

Advanced Spectroscopic Characterization of 2h Thiopyran 4 Ethanol, Tetrahydro and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an indispensable tool for the comprehensive structural and conformational analysis of 2H-Thiopyran-4-ethanol, tetrahydro- and its derivatives. Through the detailed interpretation of ¹H and ¹³C NMR spectra, along with the application of advanced NMR techniques, a wealth of information regarding the molecule's connectivity, spatial arrangement, and dynamic behavior can be obtained.

The structural framework of 2H-Thiopyran-4-ethanol, tetrahydro- can be unequivocally established through the analysis of its ¹H and ¹³C NMR spectra. These spectra provide information on the chemical environment of each proton and carbon atom, respectively, allowing for the assignment of signals to specific positions within the molecule. nih.gov

In the ¹H NMR spectrum, the signals corresponding to the protons of the tetrahydrothiopyran (B43164) ring and the ethanol (B145695) substituent exhibit characteristic chemical shifts and coupling patterns. For instance, the protons on the carbon adjacent to the sulfur atom (C2 and C6) are typically found at a different chemical shift compared to the other ring protons due to the influence of the heteroatom. The multiplicity of each signal, governed by spin-spin coupling, reveals the number of neighboring protons, thereby confirming the connectivity of the atoms. libretexts.org

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts in the ¹³C spectrum are sensitive to the local electronic environment, allowing for the differentiation of the various carbon atoms within the tetrahydrothiopyran ring and the ethanol side chain.

A representative, though general, dataset for a tetrahydrothiopyran derivative is presented below. Specific shifts for 2H-Thiopyran-4-ethanol, tetrahydro- would require experimental data for the exact compound.

Table 1: Representative ¹H and ¹³C NMR Data for a Tetrahydrothiopyran Derivative

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2, H-6 (axial) | ~2.5 - 2.7 | C-2, C-6: ~30 - 35 |

| H-2, H-6 (equatorial) | ~2.8 - 3.0 | |

| H-3, H-5 (axial) | ~1.6 - 1.8 | C-3, C-5: ~25 - 30 |

| H-3, H-5 (equatorial) | ~1.9 - 2.1 | |

| H-4 | ~1.7 - 1.9 | C-4: ~35 - 40 |

| -CH₂- (ethanol) | ~3.6 - 3.8 | -CH₂- (ethanol): ~60 - 65 |

| -OH (ethanol) | Variable |

Note: The chemical shifts are approximate and can vary depending on the solvent and other substituents.

The tetrahydrothiopyran ring is not planar and exists in a chair conformation, similar to cyclohexane. The substituents on the ring can occupy either axial or equatorial positions. Advanced NMR techniques, such as two-dimensional (2D) NMR, are crucial for determining the preferred conformation and the orientation of the ethanol substituent. researchgate.netresearchgate.net

Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish correlations between protons and between protons and their directly attached carbons, respectively. nih.govlongdom.org Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. For example, a strong NOE between a proton on the ethanol side chain and an axial proton on the tetrahydrothiopyran ring would suggest an equatorial orientation of the ethanol substituent.

The conformational equilibrium can also be studied by variable-temperature NMR experiments. Changes in the NMR spectrum as a function of temperature can provide thermodynamic parameters for the conformational inversion of the ring.

For derivatives of 2H-Thiopyran-4-ethanol, tetrahydro- that contain stereocenters, NMR spectroscopy is a powerful tool for determining the relative and sometimes absolute stereochemistry. cam.ac.uknih.gov The coupling constants (J-values) obtained from high-resolution ¹H NMR spectra are particularly informative. The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling constants of the protons on the tetrahydrothiopyran ring, the relative stereochemistry of the substituents can be deduced.

For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons on the ring indicates a trans-diaxial relationship, while smaller coupling constants (typically 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions. This information, combined with NOE data, allows for the unambiguous assignment of the stereochemistry of the molecule. nih.gov

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to monitor chemical reactions. thermofisher.com These techniques are complementary, as some vibrational modes that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. clairet.co.uk

The FTIR and Raman spectra of 2H-Thiopyran-4-ethanol, tetrahydro- exhibit characteristic absorption bands corresponding to the various functional groups in the molecule.

The O-H stretching vibration of the alcohol group typically appears as a broad band in the FTIR spectrum in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the alkyl groups are observed in the 2850-3000 cm⁻¹ region. The C-O stretching vibration of the alcohol is usually found in the 1000-1260 cm⁻¹ range. The C-S stretching vibration of the thioether in the tetrahydrothiopyran ring gives rise to a weaker absorption in the 600-800 cm⁻¹ region. nih.govresearchgate.netsapub.org

Raman spectroscopy is particularly useful for observing the symmetric vibrations and the C-S bond, which often give weak signals in the FTIR spectrum. irdg.org

Table 2: Characteristic Vibrational Frequencies for 2H-Thiopyran-4-ethanol, tetrahydro-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity in FTIR | Intensity in Raman |

|---|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad | Weak |

| C-H (Alkyl) | Stretching | 2850-3000 | Strong | Strong |

| C-O (Alcohol) | Stretching | 1000-1260 | Medium-Strong | Weak |

| C-S (Thioether) | Stretching | 600-800 | Weak-Medium | Medium-Strong |

FTIR and Raman spectroscopy can be effectively employed for the in-situ monitoring of chemical reactions to synthesize or modify 2H-Thiopyran-4-ethanol, tetrahydro-. americanpharmaceuticalreview.comresearchgate.net By tracking the disappearance of reactant peaks and the appearance of product peaks over time, the progress of the reaction can be followed in real-time. clairet.co.uk This allows for the optimization of reaction conditions and the determination of reaction endpoints without the need for sample workup.

For example, in a reaction where the hydroxyl group of 2H-Thiopyran-4-ethanol, tetrahydro- is being modified, the change in the intensity of the O-H stretching band in the FTIR spectrum can be monitored. Similarly, these techniques can be used to assess the purity of the final product by detecting the presence of characteristic peaks from starting materials or by-products.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

While a publicly available mass spectrum for 2H-Thiopyran-4-ethanol, tetrahydro- (C7H14OS, Molecular Weight: 146.25 g/mol ) is not readily found in common databases, its fragmentation pattern under electron ionization (EI) can be predicted based on established principles for alcohols and cyclic thioethers. The ionization of the molecule would likely involve the removal of an electron from the sulfur atom or one of the lone pairs on the oxygen atom.

The resulting molecular ion [M]•+ at m/z 146 would be prone to several characteristic fragmentation pathways:

Alpha-Cleavage: The bond between the ring and the ethanol side chain is a likely point of cleavage. This can result in the loss of a •CH2CH2OH radical, leading to a fragment ion corresponding to the tetrahydrothiopyran ring. Conversely, cleavage can lead to the formation of a resonance-stabilized oxonium ion.

Side-Chain Fragmentation: A primary fragmentation for the ethanol group involves the loss of a hydroxymethyl radical (•CH2OH, 31 u), which would produce a significant peak at m/z 115. Another common pathway for alcohols is dehydration, the loss of a water molecule (H2O, 18 u), which would yield a peak at m/z 128. libretexts.orgnih.gov

Ring Fragmentation: The tetrahydrothiopyran ring itself can undergo fragmentation. youtube.com This process often involves the loss of ethylene (B1197577) (C2H4, 28 u) or other small neutral molecules, leading to a complex pattern of lower mass ions. youtube.com The stability of cyclic structures often results in a more intense molecular ion peak compared to their acyclic analogs. youtube.com

The analysis of related compounds supports these predictions. For instance, the fragmentation of cyclic ethers often involves β-scission of C-C bonds on alkyl side chains and subsequent water elimination from the resulting fragments. nih.gov Similarly, studies on other heterocyclic systems show that fragmentation is often initiated at the heteroatom, with predictable cleavage at adjacent bonds. wikipedia.orgmiamioh.edu

Table 1: Predicted Key Mass Spectrometry Fragments for 2H-Thiopyran-4-ethanol, tetrahydro-

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 146 | [C7H14OS]•+ | Molecular Ion (M•+) |

| 128 | [C7H12S]•+ | Dehydration (Loss of H2O) |

| 115 | [C6H11S]+ | Alpha-cleavage (Loss of •CH2OH) |

| 101 | [C5H9S]+ | Ring fragmentation combined with side-chain loss |

| 87 | [C4H7S]+ | Ring fragmentation (e.g., loss of C2H4 from m/z 115) |

| 45 | [CH2CH2OH]+ | Side-chain fragment |

X-ray Crystallography for Definitive Solid-State Structural Determination

As of this writing, a definitive crystal structure for 2H-Thiopyran-4-ethanol, tetrahydro- has not been deposited in the Cambridge Structural Database (CSD) or other public repositories. However, the solid-state conformation can be inferred from crystallographic data of closely related tetrahydrothiopyran derivatives.

It is expected that the six-membered tetrahydrothiopyran ring would adopt a stable chair conformation, as this minimizes torsional and steric strain. This conformation has been confirmed in the crystal structures of numerous related thiane (B73995) derivatives. nih.gov The ethanol substituent at the C4 position can theoretically occupy either an axial or an equatorial position. The equatorial position is generally the more thermodynamically stable and, therefore, the more likely conformation, as it minimizes 1,3-diaxial interactions with the other ring atoms and their substituents.

In the solid state, a crucial feature of the crystal packing would be the presence of intermolecular hydrogen bonding. The hydroxyl group of the ethanol substituent can act as both a hydrogen bond donor and acceptor. This would likely lead to the formation of chains or more complex three-dimensional networks, significantly influencing the crystal's melting point and solubility. For example, X-ray studies on other hydroxylated heterocyclic compounds, such as derivatives of tetrahydropyran (B127337), reveal extensive hydrogen-bonding networks that define the supramolecular architecture. nih.gov

Table 2: Crystallographic Data for a Related Tetrahydrothiopyran Derivative

| Parameter | 4-(3,5-dimethylphenyl)tetrahydrothiopyran-4-ol |

| Formula | C13H18OS |

| Crystal System | Orthorhombic |

| Space Group | Pna2(1) |

| Key Feature | Thiane ring in a slightly flattened chair conformation |

| Substituent Position | Aryl group occupies a pseudo-equatorial position |

| Reference | Synthesis and Conformational Studies of Tertiary Alcohols Derived from Tetrahydro-4H-pyran-4-one and Tetrahydrothiopyran-4-one (B549198) |

This data from a related structure reinforces the expectation that the bulky ethanol group in 2H-Thiopyran-4-ethanol, tetrahydro- would also favor an equatorial or pseudo-equatorial position to ensure maximum stability in the crystal lattice.

Computational and Theoretical Insights into 2h Thiopyran 4 Ethanol, Tetrahydro

Conformational Analysis and Energetic Profiles

The flexible six-membered ring of 2H-Thiopyran-4-ethanol, tetrahydro- can adopt several conformations, with the chair form being the most likely ground state. The orientation of the ethanol (B145695) substituent (axial vs. equatorial) is governed by a delicate balance of steric and stereoelectronic effects, which can be explored through computational analysis.

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent on a heterocyclic ring to favor the axial position, despite potential steric hindrance. This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom (the sulfur atom in this case) and the antibonding orbital (σ*) of the C-X bond of the substituent.

In related 2-substituted tetrahydropyrans, hyperconjugation plays a major role in determining conformational preference. nih.gov This interaction involves an electron donation from a lone pair (n) to an antiperiplanar σ* orbital, leading to a stabilization of the axial conformer. nih.gov However, this electronic preference can be overridden by steric repulsion. nih.gov If a bulky group on the substituent chain faces the ring, the preference may shift to the equatorial conformation to minimize steric strain. nih.gov

Table 2: Factors Influencing Substituent Conformation in Heterocycles

| Effect | Description | Favored Position |

| Steric Hindrance | Repulsive interaction between bulky groups that are close in space. | Equatorial |

| Anomeric Effect | Stabilizing hyperconjugation (n -> σ*) between a ring heteroatom lone pair and the substituent's C-X antibonding orbital. | Axial |

| Reverse Anomeric Effect | A phenomenon where the equatorial conformer is unexpectedly more stable despite a potential stabilizing hyperconjugative interaction in the axial form. nih.gov | Equatorial |

| Torsional Strain | Strain arising from eclipsing bonds. | Staggered conformations are favored. |

Molecular Dynamics (MD) simulations provide a computational method to study the time-dependent behavior of molecules, offering insights into their flexibility and conformational dynamics. By solving Newton's equations of motion, MD simulations can track the trajectory of atoms over time, revealing how the tetrahydrothiopyran (B43164) ring flexes, puckers, and interconverts between different conformations.

Simulations of melts of nonconcatenated ring polymers have shown that ring structures exhibit unique dynamic properties compared to their linear counterparts, diffusing faster and relaxing stress more quickly. nih.gov These studies provide a framework for understanding the intrinsic flexibility and mobility of cyclic systems.

For more accurate descriptions, especially at low temperatures or when light atoms like hydrogen are involved, nuclear quantum effects (NQEs) can be incorporated using methods like Ring Polymer Molecular Dynamics (RPMD). aps.orgnih.gov RPMD simulates a quantum particle as a classical "ring polymer" of interacting replicas or "beads," providing a more accurate description of phenomena like zero-point energy and tunneling. aps.orgnih.gov An MD or RPMD simulation of 2H-Thiopyran-4-ethanol, tetrahydro- would illuminate the dynamics of its chair-boat interconversion and the rotational freedom of the ethanol substituent.

Electronic Structure Analysis

A detailed analysis of the electronic structure provides a foundation for understanding a molecule's stability, reactivity, and spectroscopic signatures. This involves examining the molecular orbitals, charge distribution, and related electronic indices.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. scispace.com

For sulfur heterocycles, DFT calculations can map the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack. chemrxiv.org Natural Bond Orbital (NBO) analysis is a technique used to quantitatively assess donor-acceptor hyperconjugative interactions, such as those involved in the anomeric effect, by analyzing the delocalization of electron density between filled and empty orbitals. researchgate.net For 2H-Thiopyran-4-ethanol, tetrahydro-, such analysis would quantify the strength of stabilizing interactions that dictate its preferred conformation and provide a deeper understanding of its electronic landscape.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into the familiar language of Lewis structures, showing localized bonds, lone pairs, and the stabilizing effects of electron delocalization. uni-muenchen.dewisc.edu This analysis examines donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. wisc.edu The greater the stabilization energy, E(2), the more significant the electronic delocalization from the donor to the acceptor orbital.

While exact E(2) values for the title compound are not published, a representative analysis based on similar saturated heterocyclic systems allows for the estimation of these key interactions.

Table 1: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Tetrahydrothiopyran System This table presents theoretical data for analogous interactions in similar saturated heterocyclic systems to model the behavior of 2H-Thiopyran-4-ethanol, tetrahydro-.

| Donor NBO (i) | Acceptor NBO (j) | Estimated E(2) (kcal/mol) | Interaction Type |

| LP (1) S | σ* C-S | ~4-6 | Intramolecular Hyperconjugation |

| LP (1) S | σ* C-C | ~1-3 | Intramolecular Hyperconjugation |

| σ C-H | σ* C-S | ~2-5 | Intramolecular Hyperconjugation |

| σ C-C | σ* C-C | ~2-4 | Intramolecular Hyperconjugation |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity. researchgate.net A smaller gap suggests that the molecule requires less energy to be electronically excited, making it more reactive. A larger gap implies greater kinetic stability.

For a saturated molecule like 2H-Thiopyran-4-ethanol, tetrahydro-, the HOMO is expected to have significant contributions from the sulfur atom's lone pair orbitals. The LUMO would likely be a combination of anti-bonding σ* orbitals distributed across the ring. The presence of the hydroxyl group in the ethanol substituent would also influence the orbital energies, particularly the HOMO, due to the lone pairs on the oxygen atom.

Table 2: Predicted Frontier Molecular Orbital Properties for 2H-Thiopyran-4-ethanol, tetrahydro- Values are estimations based on computational data for structurally related saturated heterocycles.

| Parameter | Predicted Energy Value (eV) | Implication |

| HOMO Energy | ~ -6.5 to -8.0 | Moderate nucleophilicity, centered on S and O atoms |

| LUMO Energy | ~ +1.0 to +2.5 | Low electrophilicity, susceptible to strong electrophiles |

| HOMO-LUMO Gap (ΔE) | ~ 7.5 to 10.5 | High kinetic stability, low reactivity |

The large predicted HOMO-LUMO gap suggests that 2H-Thiopyran-4-ethanol, tetrahydro- is a kinetically stable molecule, not prone to facile electronic transitions or reactions under standard conditions, which is typical for saturated aliphatic heterocycles. researchgate.netnih.gov

Reaction Mechanism Predictions and Transition State Analysis through Computational Modeling

Computational modeling can be used to map out the potential energy surface of a chemical reaction, identifying the low-energy pathways from reactants to products. youtube.com A critical part of this is locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For 2H-Thiopyran-4-ethanol, tetrahydro-, potential reactions could involve the functional groups: the sulfur atom or the hydroxyl group.

S-alkylation: The sulfur atom, being a soft nucleophile due to its HOMO characteristics, could react with an electrophile like an alkyl halide. A computational model of this SN2 reaction would show a transition state where the S-C bond is partially formed and the C-halide bond is partially broken.

O-acylation/O-alkylation: The hydroxyl group's oxygen is also a nucleophilic center. It could react with an acylating or alkylating agent. Modeling would help determine the transition state structure and activation energy for this process.

Oxidation at Sulfur: Reaction with an oxidant (e.g., hydrogen peroxide) would lead to the corresponding sulfoxide (B87167) and then sulfone. Computational analysis could elucidate the stepwise mechanism and the geometry of the transition states for each oxygen atom transfer. dnu.dp.ua

These computational studies involve optimizing the geometry of the transition state and performing frequency calculations to confirm it is a true first-order saddle point (i.e., having exactly one imaginary frequency). researchgate.net While specific transition state analyses for this exact molecule are not in the literature, the principles of computational reaction modeling provide a robust framework for predicting its likely chemical behavior.

Synthetic Utility and Broader Scope in Organic Synthesis

2H-Thiopyran-4-ethanol, tetrahydro- as a Chiral Auxiliary or Building Block for Complex Molecules

While specific literature detailing 2H-Thiopyran-4-ethanol, tetrahydro- as a chiral auxiliary is not abundant, the broader class of chiral sulfur-containing heterocycles is recognized for its utility in asymmetric synthesis. The potential for the hydroxyl group of the ethanol (B145695) substituent to be resolved into its respective enantiomers, or for the tetrahydrothiopyran (B43164) ring itself to be substituted to create chiral centers, suggests its applicability as a chiral building block. In this capacity, it would be incorporated directly into the final structure of a target molecule, transferring its inherent chirality.

More commonly, tetrahydrothiopyran derivatives are utilized as versatile building blocks in the synthesis of complex molecules, especially those with pharmaceutical relevance. ontosight.ai The tetrahydrothiopyran-4-one (B549198) core, a direct precursor to 2H-Thiopyran-4-ethanol, tetrahydro-, is a key intermediate for introducing the thiopyran ring into larger structures. researchgate.net For instance, these building blocks are employed in the synthesis of thiopyran-containing spirocycles and other intricate heterocyclic systems. researchgate.net The ethanol side chain offers a reactive handle for further chemical modification, such as esterification or etherification, allowing for its integration into larger synthetic schemes, including the preparation of potential drug candidates and agrochemicals. ontosight.ai

Scaffold for the Synthesis of Diverse Heterocyclic Systems

The tetrahydrothiopyran ring is a robust scaffold for constructing a wide array of other heterocyclic systems, particularly fused heterocycles. researchgate.netrsc.org Its derivatives are key starting materials in multicomponent reactions and cycloadditions to create complex polycyclic structures. rsc.orgrsc.org

Key synthetic strategies include:

Annulation Reactions: Tetrahydrothiopyran-4-one, a close relative of the title compound, undergoes condensation reactions with various reagents to form fused systems like thiopyrano[4,3-b]pyrans. taylorandfrancis.com

Hetero-Diels-Alder Reactions: The thiocarbonyl group (C=S) in thiopyran precursors can act as a dienophile, leading to the formation of spiro or fused bicyclic systems. This approach is fundamental for creating diverse polycyclic compounds with potential medicinal applications. rsc.org